[1,1'-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-
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Overview
Description
[1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl core with sulfonamide and triazole functionalities, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl sulfonamide intermediate, followed by the introduction of the triazole and naphthalenyl groups. Common reagents used in these reactions include sulfonyl chlorides, triazole derivatives, and naphthalenyl precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl or triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the biphenyl or triazole rings .
Scientific Research Applications
[1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s specificity and potency .
Properties
Molecular Formula |
C24H18N4O3S2 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H18N4O3S2/c29-23-20-9-5-4-8-19(20)21(14-22(23)32-24-25-15-26-27-24)28-33(30,31)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28-29H,(H,25,26,27) |
InChI Key |
SCIOTUWWAPZEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C4=CC=CC=C43)O)SC5=NC=NN5 |
Origin of Product |
United States |
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